molecular formula C22H23NO3 B11411462 N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-(2-methylphenoxy)acetamide

N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B11411462
M. Wt: 349.4 g/mol
InChI Key: MWXCQEUJONPFJS-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps:

    Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable methylating agent under controlled conditions.

    Coupling with 2-Methylphenoxy and 4-Methylphenylmethyl Groups: The intermediate is then reacted with 2-methylphenoxy and 4-methylphenylmethyl groups through nucleophilic substitution reactions.

    Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE shares structural similarities with other furan-based compounds and aromatic amides.
  • Furan-2-ylmethanamine: A simpler compound with a furan ring and an amine group.

    2-Methylphenoxyacetic acid: Contains the 2-methylphenoxy group but lacks the furan and amide functionalities.

Uniqueness

The uniqueness of N-[(FURAN-2-YL)METHYL]-2-(2-METHYLPHENOXY)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE lies in its combination of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H23NO3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methylphenoxy)-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C22H23NO3/c1-17-9-11-19(12-10-17)14-23(15-20-7-5-13-25-20)22(24)16-26-21-8-4-3-6-18(21)2/h3-13H,14-16H2,1-2H3

InChI Key

MWXCQEUJONPFJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=CC=C3C

Origin of Product

United States

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